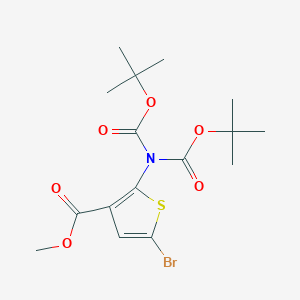

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H22BrNO6S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Mécanisme D'action

Mode of Action

Thiophene derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of new carbon-carbon bonds. This process involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of the di-Boc-amino group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The di-Boc-amino group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include dihydrothiophenes.

Applications De Recherche Scientifique

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Methyl 5-Bromo-2-amino-thiophene-3-carboxylate: Lacks the di-Boc protection, making it more reactive but less stable.

Methyl 5-Bromo-2-(di-Boc-amino)furan-3-carboxylate: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.

Methyl 5-Chloro-2-(di-Boc-amino)thiophene-3-carboxylate: Substitution of bromine with chlorine affects reactivity and biological activity.

Uniqueness: Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is unique due to the combination of the bromine atom and the di-Boc-amino group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Activité Biologique

Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article consolidates various findings regarding its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a bromine atom and a di-Boc-protected amino group, which contributes to its reactivity and stability. The di-Boc protection enhances the compound's solubility and bioavailability, making it a suitable candidate for further derivatization in drug development.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Anticancer Activity : The compound and its derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that similar thiophene derivatives inhibit cell growth with IC50 values ranging from 0.7 to 4.7 μM against different cancer types, including leukemia and solid tumors .

- Antimicrobial Properties : Research has highlighted the potential of thiophene derivatives in combating bacterial infections, with some compounds demonstrating MIC values below 1 μg/mL against Mycobacterium tuberculosis .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . Molecular docking studies suggest that these compounds bind effectively to the colchicine site on tubulin, disrupting normal mitotic processes.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- N-Protecting Group Introduction : The initial step often includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O).

- Bromination : The methyl thiophene derivative undergoes bromination using bromine in acetic acid to introduce the bromine atom at the 5-position.

- Carboxylation : Finally, carboxylation at the 3-position is achieved through standard organic synthesis techniques.

These steps yield a compound that can be further modified to enhance its biological activity or target specificity.

Case Studies and Research Findings

Several studies have documented the biological efficacy of related compounds:

- Antiproliferative Activity : A study reported that certain thiophene derivatives exhibited IC50 values as low as 0.75 μM against K562 leukemia cells, indicating strong antiproliferative effects .

- Selectivity Against Cancer Cells : Compounds were shown to selectively induce apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells, highlighting their potential as targeted therapies .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiophene structure can significantly influence biological activity, emphasizing the importance of chemical diversity in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 0.75 - 4.7 μM | <1 μg/mL |

| Methyl 5-Chloro-2-(di-Boc-amino)thiophene-3-carboxylate | Higher reactivity | Varies |

| Methyl 5-Bromo-2-amino-thiophene-3-carboxylate | Less stable | Higher MIC |

This table illustrates how variations in halogen substitution and amino protection can affect both anticancer and antimicrobial activities.

Propriétés

IUPAC Name |

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO6S/c1-15(2,3)23-13(20)18(14(21)24-16(4,5)6)11-9(12(19)22-7)8-10(17)25-11/h8H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTVNWZBFVNHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(S1)Br)C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.